molecular formula C15H21NO2 B1663137 Naxagolide CAS No. 88058-88-2

Naxagolide

Cat. No. B1663137
CAS RN: 88058-88-2
M. Wt: 247.33 g/mol
InChI Key: JCSREICEMHWFAY-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naxagolide, also known as (+)-PHNO or Dopazinol, is a potent dopamine D2 agonist . It has the potential for research in Parkinson’s disease (PD) . The CAS number for Naxagolide is 88058-88-2 .


Molecular Structure Analysis

The molecular formula of Naxagolide is C15H21NO2 . Its molecular weight is 247.33 . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Naxagolide is a solid, white to off-white compound . It has a high solubility in DMSO . For a detailed analysis of its physical and chemical properties, you may refer to its Certificate of Analysis .

Scientific Research Applications

Dopaminergic Treatment in Parkinson's Disease

  • Study Context: Researchers investigated neurochemical and metabolic changes in the motor cortex of Parkinson's disease (PD) patients before and after treatment with the dopamine agonist pergolide (Lucetti et al., 2007).
  • Findings: The study found that dopamine agonists like pergolide, which may be similar in function to naxagolide, could improve motor functions in PD patients. An increase in certain metabolic ratios in the motor cortex was observed following treatment, suggesting the potential of dopamine agonists in managing PD symptoms.

Dopamine Agonist and Cardiac-Valve Regurgitation Risk

  • Study Context: Another study explored the relationship between dopamine agonists like pergolide and cabergoline and the risk of cardiac-valve regurgitation, which could be relevant for understanding the safety profile of similar compounds like naxagolide (Schade et al., 2007).
  • Findings: This study highlighted an increased risk of cardiac-valve regurgitation with the use of certain dopamine agonists. Such findings are crucial for the clinical application and safety considerations of similar drugs like naxagolide in treating neurological conditions.

Nanoparticle Albumin-Bound Drug Delivery

  • Study Context: A paper on the use of albumin-bound nanoparticle technology, such as nab-paclitaxel, in chemotherapy, provides insights into how similar technologies could be applied for drugs like naxagolide (Fu et al., 2009).
  • Findings: This study showed that albumin-bound nanoparticle technology could enhance the safety and efficacy of chemotherapy agents, suggesting potential applications for similar approaches in the delivery of naxagolide or related compounds.

Pharmacokinetics of Nanoparticle Formulation

  • Study Context: Research comparing the systemic disposition of nanoparticle-based paclitaxel (nab-paclitaxel) with conventional formulations provides insights relevant to naxagolide, if it were to be delivered in a similar manner (Gardner et al., 2008).
  • Findings: The study revealed differences in drug disposition based on formulation, highlighting the importance of considering delivery methods in the clinical application of drugs like naxagolide.

properties

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSREICEMHWFAY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236782
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naxagolide

CAS RN

88058-88-2
Record name Naxagolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAXAGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naxagolide
Reactant of Route 2
Reactant of Route 2
Naxagolide
Reactant of Route 3
Naxagolide
Reactant of Route 4
Naxagolide
Reactant of Route 5
Naxagolide
Reactant of Route 6
Naxagolide

Citations

For This Compound
80
Citations
JE Ahlskog - Springer
… In addition, adjunctive naxagolide significantly improved the control of Parkinson's disease … dopaminel/dopamine2 agonist, than to naxagolide. These results suggest that dopaminel …
Number of citations: 0 link.springer.com
B Gomez-Mancilla - Springer
… Substitution of CY 208-243, a potent Dl agonist, for naxagolide produced the same dyskinesia. Administration of a dopamine synthesis inhibitor totally blocked the effects of naxagolide, …
Number of citations: 0 link.springer.com
B Bowery, LA Rothwell… - British journal of …, 1994 - Wiley Online Library
… Of these, the most potent ligand tested was naxagolide with an EC50 value of 20 nM and estimated maximum of 10 mV. The rank order of agonist potency was naxagolide> quinpirole>…
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
L Iversen, AC Foster, RG Hill, SD Iversen… - Annals of the New …, 1992 - Wiley Online Library
… Naxagolide is the most potent known dopamine agonist in PiPo and this, together with its … It was first ascertained that naxagolide was able to reverse some of the features of the MPTP …
Number of citations: 6 nyaspubs.onlinelibrary.wiley.com
RF Pfeiffer - Drugs & aging, 2002 - Springer
… via the oral route,[68] naxagolide also produced clinical improvement in both primates and … rising plasma naxagolide concentrations and reflecting the time for naxagolide to permeate …
Number of citations: 26 link.springer.com
L Priano, MR Gasco, A Mauro - Drugs & aging, 2006 - Springer
… naxagolide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated squirrel monkeys[67] and in parkinsonian patients was reported.[68,69] Plasma concentrations of naxagolide …
Number of citations: 85 link.springer.com
M Agil, H Laswati, H Kuncoro… - Research Journal of …, 2020 - indianjournals.com
Objective: Phytoestrogen is a group of compounds that can replace the estrogen function in the body. One of its roles was as neuroprotective with anti-neuroinflammatory mechanism, …
Number of citations: 7 www.indianjournals.com
C Plisson, J Ramada‐Magalhaes… - … for Positron Emission …, 2015 - Wiley Online Library
(+)‐4‐Propyl‐3,4,4a,5,6, 10b‐Hexahydro‐2H‐Naphtho[1,2‐B][1,4]Oxazin‐9‐Ol (PHNO) was first reported to be a potent D2 agonist intended for the treatment of Parkinson's disease in …
Number of citations: 2 onlinelibrary.wiley.com
MS Kleven, W Koek - Journal of Pharmacology and Experimental …, 1996 - researchgate.net
Methods Animals. Four young adult female cynomolgus(Macaca fasicutans) monkeys weighting from 4.9 to 6.4 kg were obtained from Charles River France. All of the monkeys were …
Number of citations: 159 www.researchgate.net
M Traub, SM Stahl - Therapy of Parkinson's disease. New York: Marcel …, 1990
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.